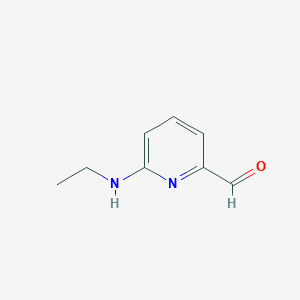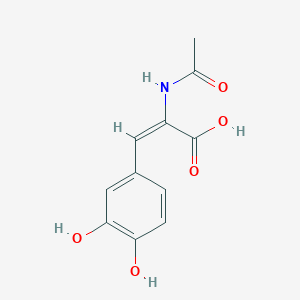
2-ACETAMIN-3-(3,4-DIHYDROXYLPHENYL)-ACRYLICACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ACETAMIN-3-(3,4-DIHYDROXYLPHENYL)-ACRYLICACID is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dihydroxyphenyl group and an amino acrylic acid moiety, which contribute to its reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ACETAMIN-3-(3,4-DIHYDROXYLPHENYL)-ACRYLICACID typically involves the condensation of 3,4-dihydroxybenzaldehyde with an appropriate amino acid derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2-ACETAMIN-3-(3,4-DIHYDROXYLPHENYL)-ACRYLICACID undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like acyl chlorides or alkyl halides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenolic compounds.
科学研究应用
Chemistry
In chemistry, 2-ACETAMIN-3-(3,4-DIHYDROXYLPHENYL)-ACRYLICACID is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential antioxidant properties due to the presence of the dihydroxyphenyl group. It may also be investigated for its interactions with enzymes and other biomolecules.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its antioxidant properties may contribute to its use in treating oxidative stress-related conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-ACETAMIN-3-(3,4-DIHYDROXYLPHENYL)-ACRYLICACID involves its interaction with various molecular targets. The dihydroxyphenyl group can scavenge free radicals, thereby exerting antioxidant effects. Additionally, the compound may interact with enzymes and proteins, modulating their activity and contributing to its biological effects.
相似化合物的比较
Similar Compounds
4-Iodobenzoic acid: Similar in structure due to the presence of a phenyl group with functional substitutions.
Intermetallic compounds: Though not directly related, they share the concept of combining different elements to achieve unique properties.
tert-Butyl carbamate: Another compound used in organic synthesis with distinct functional groups.
Uniqueness
2-ACETAMIN-3-(3,4-DIHYDROXYLPHENYL)-ACRYLICACID is unique due to its combination of a dihydroxyphenyl group and an amino acrylic acid moiety
属性
CAS 编号 |
64521-33-1 |
|---|---|
分子式 |
C11H11NO5 |
分子量 |
237.21 g/mol |
IUPAC 名称 |
(E)-2-acetamido-3-(3,4-dihydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H11NO5/c1-6(13)12-8(11(16)17)4-7-2-3-9(14)10(15)5-7/h2-5,14-15H,1H3,(H,12,13)(H,16,17)/b8-4+ |
InChI 键 |
YWUBSKUJYNQQSE-XBXARRHUSA-N |
SMILES |
CC(=O)NC(=CC1=CC(=C(C=C1)O)O)C(=O)O |
手性 SMILES |
CC(=O)N/C(=C/C1=CC(=C(C=C1)O)O)/C(=O)O |
规范 SMILES |
CC(=O)NC(=CC1=CC(=C(C=C1)O)O)C(=O)O |
序列 |
X |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



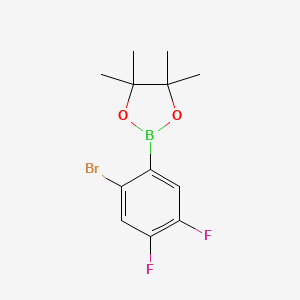
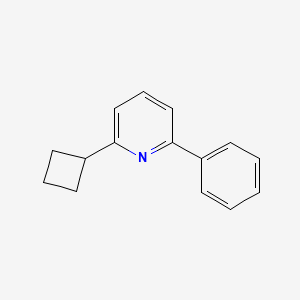

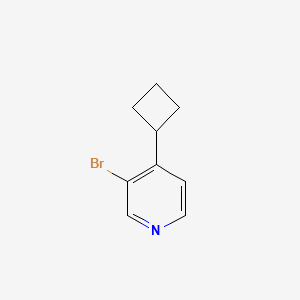
![methyl 4-chloro-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B1513038.png)
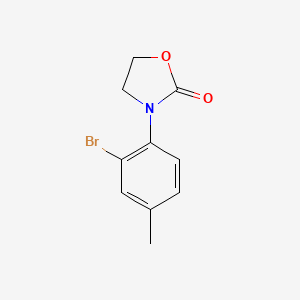
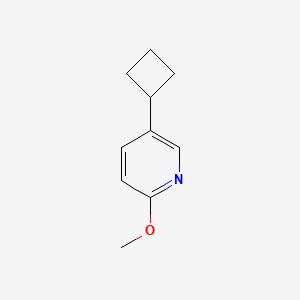
![6'-Bromo-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B1513044.png)
![7'-Methyl-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B1513045.png)

![tert-butyl (1H-pyrrolo[2,3-c]pyridin-5-yl)methylcarbamate](/img/structure/B1513053.png)
![7-(2-Chloro-pyridin-4-yl)-imidazo[1,2-a]pyridine](/img/structure/B1513054.png)
